molecular formula C10H16ClNO B3095792 2-(2-Furyl)azepane hydrochloride CAS No. 1269053-71-5

2-(2-Furyl)azepane hydrochloride

Cat. No. B3095792
CAS RN: 1269053-71-5
M. Wt: 201.69
InChI Key: XIFOUQZZPWMUKR-UHFFFAOYSA-N
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Description

2-(2-Furyl)azepane hydrochloride is a chemical compound with the molecular formula C10H16ClNO . It is used for research purposes. The IUPAC name for this compound is 2-(2-furyl)azepane .


Molecular Structure Analysis

The molecular structure of 2-(2-Furyl)azepane hydrochloride consists of 10 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The InChI code for this compound is 1S/C10H15NO/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h4,6,8-9,11H,1-3,5,7H2 .

Scientific Research Applications

Azepane-based Compounds in Drug Discovery

Azepane-based compounds, including 2-(2-Furyl)azepane hydrochloride, have demonstrated a variety of pharmacological properties, making them valuable in the discovery of new therapeutic agents. These compounds exhibit a high degree of structural diversity and have been the subject of intense research in medicinal chemistry. More than 20 azepane-based drugs have received FDA approval for the treatment of various diseases. The current research focuses on developing new azepane-containing analogs that are less toxic, cost-effective, and highly active. Azepane-based compounds have found applications in treating cancer, tuberculosis, Alzheimer's disease, and microbial infections. They also serve as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs, among other uses. The structure-activity relationship (SAR) and molecular docking studies of azepane derivatives are crucial for the future discovery of potent drug candidates (Gao-Feng Zha et al., 2019).

Seven-Membered Heterocyclic Compounds

Seven-membered heterocyclic compounds, including azepane and its derivatives, possess significant pharmacological and therapeutic implications. These compounds have been synthesized and studied for their biological properties over the last fifty years. The literature reveals various methods for the synthesis and reaction of azepane derivatives, highlighting their importance in medicinal chemistry. However, the biological properties of azepanes, including 2-(2-Furyl)azepane hydrochloride, require further exploration. There is a considerable scope for research in understanding the biological activities and potential therapeutic applications of N-containing seven-membered heterocycles (Manvinder Kaur et al., 2021).

properties

IUPAC Name

2-(furan-2-yl)azepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-5-9(11-7-3-1)10-6-4-8-12-10;/h4,6,8-9,11H,1-3,5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFOUQZZPWMUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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